molecular formula C8H12N2O3S B14445076 4-Aminophenyl dimethylsulphamate CAS No. 77264-80-3

4-Aminophenyl dimethylsulphamate

Cat. No.: B14445076
CAS No.: 77264-80-3
M. Wt: 216.26 g/mol
InChI Key: JBPPQVHLEGWBTG-UHFFFAOYSA-N
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Description

4-Aminophenyl dimethylsulphamate is a synthetic organic compound characterized by a 4-aminophenyl group linked to a dimethylsulphamate ester.

Properties

CAS No.

77264-80-3

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

(4-aminophenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(11,12)13-8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3

InChI Key

JBPPQVHLEGWBTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl dimethylsulphamate typically involves the reaction of 4-nitrophenyl dimethylsulphamate with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reduction of the nitro group to an amino group results in the formation of 4-Aminophenyl dimethylsulphamate .

Industrial Production Methods: Industrial production of 4-Aminophenyl dimethylsulphamate follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl dimethylsulphamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminophenyl dimethylsulphamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminophenyl dimethylsulphamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The dimethylsulphamate group can interact with cellular membranes, affecting membrane permeability and function. These interactions result in the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs in Antitumor Research

2-(4-Aminophenyl)benzothiazole derivatives (e.g., thiocyanate or thiol-substituted variants) exhibit significant antitumor activity against multiple cancer cell lines . These compounds share the 4-aminophenyl motif but replace the dimethylsulphamate group with heterocyclic or sulfur-containing substituents. Key differences include:

  • Mechanism : Benzothiazoles likely act via metabolic activation to reactive intermediates, whereas dimethylsulphamates may modulate sulfation pathways or enzyme inhibition.
  • Activity : Benzothiazole derivatives in showed broad-spectrum antitumor effects, but dimethylsulphamate derivatives remain understudied in this context.

Table 1: Antitumor Activity of 4-Aminophenyl Derivatives

Compound Class Substituent Cell Line Activity Efficacy (Relative) Source
Benzothiazole derivatives Thiocyanate, thiol Multi-cell line (e.g., MCF-7) High
Dimethylsulphamate derivatives OSO$2$(OCH$3$)$_2$ Not reported Unknown -

Antibacterial and Pharmacological Derivatives

Erythromycin analogs (e.g., 3-O-(4-aminophenyl)acetyl derivatives) demonstrate structural modifications for enhanced antibacterial activity . These compounds integrate the 4-aminophenyl group into macrolide antibiotics, differing from dimethylsulphamates in:

  • Functional Role: The 4-aminophenyl group in erythromycin derivatives enhances target binding, while dimethylsulphamates may act as prodrugs or enzyme inhibitors.
  • Physicochemical Properties : Dimethylsulphamates likely exhibit higher polarity compared to lipophilic erythromycin analogs, affecting bioavailability.

Table 2: Pharmacological Comparison

Compound Core Structure Primary Application Key Property Source
Erythromycin analogs Macrolide + 4-aminophenyl Antibacterial Improved binding
4-Aminophenyl dimethylsulphamate Aromatic + sulphamate Potential enzyme modulation High solubility Inferred

Carbamate and Sulfonate Derivatives

Methyl N-4-sulfonylcarbamates (e.g., ) share functional groups with dimethylsulphamates but differ in substitution patterns. These compounds are often used as reference standards or intermediates, highlighting:

  • Synthetic Utility : Carbamates and sulphamates are both employed in prodrug design, but sulphamates may offer enhanced metabolic stability.
  • Safety Profiles : While dimethylsulphamates lack direct safety data, related sulphonates and carbamates require careful handling due to reactivity .

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